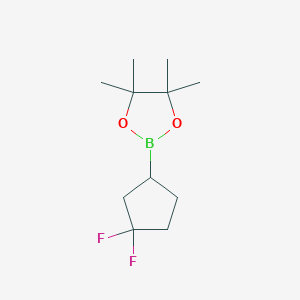
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is part of the boronic ester family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocyclopentyl derivatives with boronic acid or boronic ester precursors. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the formation of the boronic ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also undergo oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted aromatic and aliphatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism by which 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C11H19BF2O2 |
|---|---|
分子量 |
232.08 g/mol |
IUPAC名 |
2-(3,3-difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h8H,5-7H2,1-4H3 |
InChIキー |
GVBXMTQPUNITSW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13468326.png)
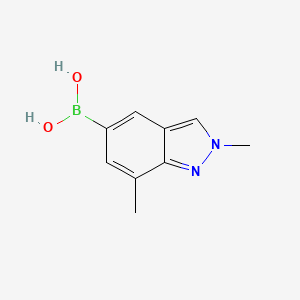

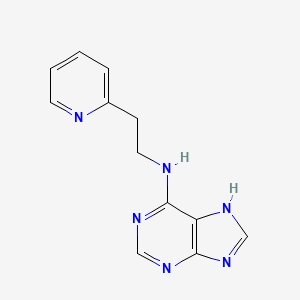

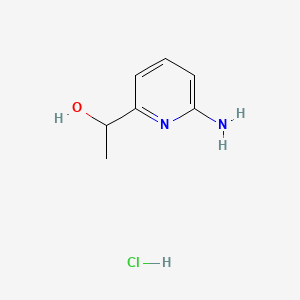
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)

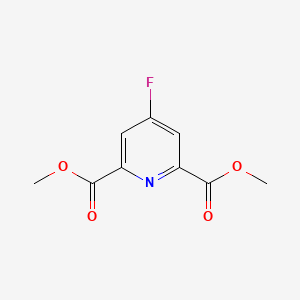
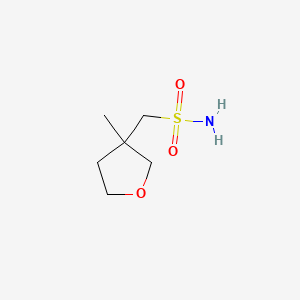
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)


![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
